Grandifloroside
Overview
Description
Grandifloroside is a natural phenolic compound found in the plant Anthocleista grandiflora. It is known for its significant anti-inflammatory and antioxidative properties. This compound has been isolated and studied for its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy and other inflammatory conditions .
Mechanism of Action
Target of Action
Grandifloroside, a natural product found in Anthocleista grandiflora , exhibits potent inhibitory activity against TNF-α and 5α-reductase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen .
Mode of Action
This compound interacts with its targets, TNF-α and 5α-reductase, to exert its effects. It inhibits the activity of these targets, thereby reducing inflammation and the conversion of testosterone to DHT . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and androgen metabolism. By inhibiting TNF-α, this compound can potentially modulate inflammatory responses. Its inhibition of 5α-reductase affects the metabolic pathway of testosterone, reducing the production of DHT . The downstream effects of these actions can influence various physiological processes, including immune responses and hormonal regulation.
Result of Action
The inhibition of TNF-α and 5α-reductase by this compound results in anti-inflammatory effects and a reduction in the conversion of testosterone to DHT . These actions at the molecular and cellular levels could potentially be harnessed for therapeutic purposes, such as the treatment of inflammatory conditions or disorders related to androgen metabolism .
Biochemical Analysis
Biochemical Properties
It has been identified as one of the major constituents in Caulis Lonicerae japonicae, a plant used in traditional medicine
Cellular Effects
Grandifloroside has been found to exhibit potent anti-inflammatory activities . It also showed remarkable inhibitory effect on 5α-reductase activity These effects suggest that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit potent anti-inflammatory activities and inhibitory activity against 5α-reductase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been identified in studies of Caulis Lonicerae japonicae, suggesting that it is stable and does not degrade quickly
Metabolic Pathways
It is known to be a major constituent in Caulis Lonicerae japonicae, suggesting that it may be involved in the metabolic pathways of this plant
Preparation Methods
Synthetic Routes and Reaction Conditions: Grandifloroside can be synthesized through the extraction of Anthocleista grandiflora using solvents such as acetone. The process involves repeated chromatographic isolation to purify the compound. The typical reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting the plant material.
- Drying and grinding the plant material to increase the surface area for extraction.
- Using solvents like acetone or ethanol to extract the compound.
- Purifying the extract through chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Grandifloroside undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Grandifloroside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactions.
Biology: Its antioxidative and anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: this compound has shown potential as a therapeutic agent for conditions like benign prostatic hypertrophy and other inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Oleuropein: Another phenolic compound with antioxidative and anti-inflammatory properties.
Caffeic Acid: Known for its antioxidative activity.
Chlorogenic Acid: Exhibits similar antioxidative properties.
Uniqueness: Grandifloroside is unique due to its potent inhibitory activity against tumor necrosis factor-alpha and 5α-reductase, making it particularly effective in treating benign prostatic hypertrophy and other inflammatory conditions .
Properties
IUPAC Name |
(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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